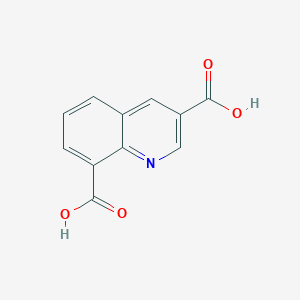
Quinoline-3,8-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline-3,8-dicarboxylic acid is a heterocyclic aromatic organic compound that features a quinoline core with carboxylic acid groups at the 3rd and 8th positions. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-3,8-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of quinoline derivatives. For instance, the ozonolysis of quinoline in the presence of hydrogen peroxide can yield this compound . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization and subsequent oxidation to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular .
Análisis De Reacciones Químicas
Types of Reactions: Quinoline-3,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Quinoline-3,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of quinoline-3,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Quinoline-2,3-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 2nd and 3rd positions.
Quinoline-5,8-dicarboxylic acid: Similar structure with carboxylic acid groups at the 5th and 8th positions.
Uniqueness: Quinoline-3,8-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in various fields, setting it apart from other quinoline derivatives .
Propiedades
Fórmula molecular |
C11H7NO4 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
quinoline-3,8-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)7-4-6-2-1-3-8(11(15)16)9(6)12-5-7/h1-5H,(H,13,14)(H,15,16) |
Clave InChI |
IMZRAURCGFRPKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















